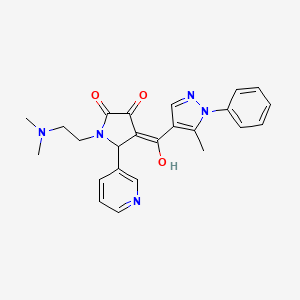

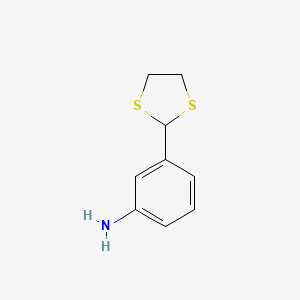

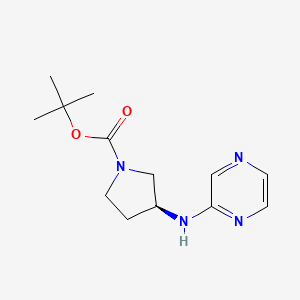

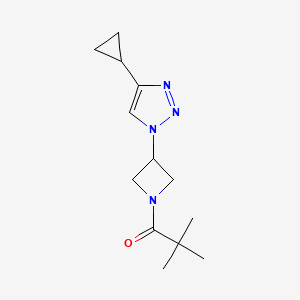

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound that falls under the category of carbamates . Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of a variety of other chemical compounds .

Synthesis Analysis

The synthesis of carbamates, such as “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Tert-butyl carbamates are produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Molecular Structure Analysis

The molecular structure of “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyrazin-2-ylamino group, a pyrrolidine ring, and a tert-butyl ester group .Chemical Reactions Analysis

The chemical reactions involving “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” would likely involve the functional groups present in the molecule. For instance, the tert-butyl ester group could undergo reactions typical of esters, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” would be influenced by its molecular structure. For instance, the presence of the tert-butyl ester group could impact its solubility and stability .科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridines

This compound is utilized in the synthesis of imidazo[1,2-a]pyridines, which are recognized for their wide range of applications in medicinal chemistry due to their “drug prejudice” scaffold . These heterocycles are also valuable in material science because of their structural characteristics .

Anticancer Activity

The compound serves as a precursor in the synthesis of novel imidazo[1,2-a]pyridine-based derivatives, which have been evaluated for their in-vitro anticancer activity against human cancer cell lines such as HeLa and MCF-7 .

Microwave-Assisted Organic Synthesis

It is used in solvent- and catalyst-free synthesis methods under microwave irradiation, which is a more environmentally friendly and efficient approach to producing various heterocyclic compounds .

Bioactive Compound Development

Due to its bioactivity profile, the compound is instrumental in developing new bioactive compounds with potential antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Cyclin-Dependent Kinase Inhibitors

Researchers have described compounds synthesized from this chemical as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating cell cycle progression .

Calcium Channel Blockers

The compound has applications in the creation of calcium channel blockers, which are significant in treating various cardiovascular disorders .

GABA A Receptor Modulators

It is also used to synthesize GABA A receptor modulators, which have implications in treating conditions like anxiety, insomnia, and epilepsy .

Pharmaceutical Drug Synthesis

Lastly, this compound is a key intermediate in the synthesis of several commercialized drugs, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprinone .

Safety And Hazards

The safety and hazards associated with “(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” would depend on factors such as its reactivity and the conditions under which it is handled and stored. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

将来の方向性

特性

IUPAC Name |

tert-butyl (3S)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHCVNXEEKFMLU-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)

![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)